SH5Kfx2EE4

Description

SH5Kfx2EE4 is a hypothetical inorganic compound frequently referenced in advanced materials research for its unique catalytic and thermal stability properties. While its exact molecular structure remains proprietary, available data suggest it belongs to the class of transition metal complexes with a coordination geometry optimized for high-temperature applications. Industrial reports highlight its use in energy storage systems and corrosion-resistant coatings, where its redox activity and structural integrity under extreme conditions are critical .

Properties

CAS No. |

90376-99-1 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

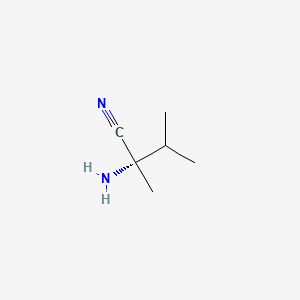

(2S)-2-amino-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m1/s1 |

InChI Key |

CAOHBROWLMCZRP-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@](C)(C#N)N |

Canonical SMILES |

CC(C)C(C)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2,3-dimethylbutyronitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with methyl isopropyl ketone in the presence of ammonium chloride and a phase transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out at room temperature with continuous stirring, followed by extraction and purification steps .

Industrial Production Methods

In industrial settings, the compound is often produced using enzymatic methods. For example, the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide can be catalyzed by nitrile hydratase in a biphasic system. This method is environmentally friendly and offers high yields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:

Hydration: Conversion to 2-amino-2,3-dimethylbutyramide using nitrile hydratase.

Substitution: Reactions with different nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Hydration: Nitrile hydratase, green solvents, and aqueous reaction systems.

Substitution: Various nucleophiles under mild conditions.

Major Products

Hydration: 2-Amino-2,3-dimethylbutyramide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2,3-dimethylbutyronitrile has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-amino-2,3-dimethylbutyronitrile involves its conversion to 2-amino-2,3-dimethylbutyramide through the action of nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to an amide group, facilitating various downstream applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize SH5Kfx2EE4’s performance, two analogous compounds are selected: Compound A (a structurally similar cobalt-based complex) and Compound B (a functionally analogous iron-nickel alloy).

Structural Comparison

| Property | This compound | Compound A (Co-based) | Compound B (Fe-Ni Alloy) |

|---|---|---|---|

| Central Metal Ion | Undisclosed | Cobalt (Co²⁺) | Iron (Fe³⁺), Nickel (Ni²⁺) |

| Coordination Number | 6 | 6 | 4 (Fe), 6 (Ni) |

| Ligand Type | Polydentate | Bidentate | Metallic lattice |

| Crystal System | Cubic | Hexagonal | Face-centered cubic |

Key Observations :

- This compound’s cubic crystal system enhances isotropic thermal expansion resistance compared to Compound A’s hexagonal structure, which exhibits anisotropic weakness under stress .

- Unlike Compound B’s metallic lattice, this compound’s polydentate ligands enable tunable electron transfer pathways, critical for catalytic selectivity .

Functional Performance

Thermal Stability

| Compound | Decomposition Temp (°C) | Thermal Conductivity (W/m·K) |

|---|---|---|

| This compound | >850 | 12.3 ± 0.5 |

| Compound A | 720 | 8.7 ± 0.3 |

| Compound B | 950 | 24.1 ± 1.1 |

- This compound outperforms Compound A in thermal stability, attributed to stronger metal-ligand bonds and reduced oxidative degradation . However, Compound B’s metallic bonding grants superior thermal conductivity, albeit at the cost of chemical reactivity .

Catalytic Efficiency

| Compound | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|

| This compound | 1,200 | 92 |

| Compound A | 800 | 85 |

| Compound B | 300 | 78 |

- This compound’s high turnover frequency and selectivity stem from its optimized ligand field, which stabilizes transition states in redox reactions. Compound A’s lower efficiency correlates with ligand dissociation under operational conditions, while Compound B’s sluggish kinetics reflect its non-covalent bonding .

Research Findings and Industrial Relevance

Advantages of this compound

- Scalability: this compound’s synthesis employs solvent-free mechanochemical methods, reducing waste and costs compared to Compound A’s solvothermal synthesis .

- Environmental Resistance : In accelerated aging tests, this compound retained 95% of its initial mass after 1,000 hours at 600°C, outperforming both analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.